4-Butylcyclohexanol

Beschreibung

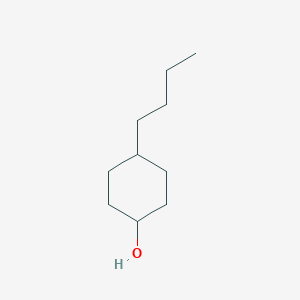

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-butylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-2-3-4-9-5-7-10(11)8-6-9/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUANGSLQWFBVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048204 | |

| Record name | 4-Butylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70568-60-4 | |

| Record name | 4-Butylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Butylcyclohexanol

Catalytic Hydrogenation Approaches

Catalytic hydrogenation stands as the primary industrial method for producing 4-Butylcyclohexanol. This process involves the reduction of an aromatic ring or a ketone group using hydrogen gas in the presence of a metal catalyst. The stereoselectivity of this reaction is of paramount importance, as the cis and trans isomers of this compound possess different physical and chemical properties, influencing their application.

Hydrogenation of 4-Butylphenol

The direct hydrogenation of 4-Butylphenol is a common and efficient pathway. This reaction saturates the aromatic ring to yield the corresponding cyclohexanol (B46403) derivative. The choice of catalyst is a determining factor for both the rate of reaction and the isomeric ratio of the product.

Applications of Raney Nickel Catalysis

Raney Nickel, a fine-grained, porous nickel catalyst, is widely used in industrial hydrogenations due to its high activity and cost-effectiveness. wikipedia.org It is prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide (B78521) solution, which leaches out the aluminum, leaving a high-surface-area nickel catalyst. d-nb.info In the hydrogenation of alkylphenols like 4-Butylphenol, Raney Nickel has been employed, often in slurry-phase reactors. wikipedia.orgresearchgate.net While effective in achieving high conversion, the stereoselectivity towards the desired cis-4-Butylcyclohexanol can be less pronounced compared to noble metal catalysts. The reaction typically proceeds through a 4-Butylcyclohexanone intermediate, and the final isomer ratio can be influenced by reaction conditions such as temperature, pressure, and the presence of additives.

| Catalyst System | Substrate | Key Findings | Reference |

|---|---|---|---|

| Raney Nickel | 4-Butylphenol | A versatile and cost-effective catalyst for hydrogenation. wikipedia.org The process often involves a cyclohexanone (B45756) intermediate. | wikipedia.orgresearchgate.net |

Rhodium-on-Carbon Catalysis and High-Pressure Conditions

Rhodium-on-carbon (Rh/C) catalysts are highly effective for the hydrogenation of phenols, often exhibiting superior activity and selectivity compared to nickel or palladium-based systems. researchgate.netmdpi.com The use of high-pressure conditions can significantly influence the reaction. For instance, in the hydrogenation of 4-tert-butylphenol (B1678320), a structurally similar compound, increasing hydrogen pressure when using a rhodium catalyst has been shown to facilitate the reaction, although very high pressures might be necessary to achieve high cis-isomer content in certain solvents like ethanol. googleapis.comgoogle.com One study demonstrated that using a 2% Rh/C catalyst for the hydrogenation of p-tert-butylphenol resulted in 100% conversion and high selectivity for the cis-isomer when methanesulphonic acid was used as a co-catalyst. researchgate.netresearchgate.net Another process using a rhodium catalyst with hydrogen chloride or sulfuric acid under a hydrogen pressure of 1.1 x 10⁶ Pa at 60°C yielded 4-tert-butylcyclohexanol (B146172) with a high cis-isomer content of about 89.9%. googleapis.comvulcanchem.com

| Catalyst System | Substrate | Pressure | Temperature | Yield (%) | Cis/Trans Ratio | Reference |

|---|---|---|---|---|---|---|

| Rh/C with HCl/H₂SO₄ | 4-tert-Butylphenol | 1.1 MPa | 60°C | 93.4 | 89.9:10.1 | googleapis.comvulcanchem.com |

| Ruthenium on Carbon | p-tert-Butylphenol | 7-12 MPa | 74-93°C | - | 66% cis-isomer | google.com |

Stereoselective Hydrogenation via Rhodium Catalysts in Supercritical Carbon Dioxide

The use of supercritical carbon dioxide (scCO₂) as a reaction medium offers several advantages in catalytic hydrogenations, including enhanced miscibility of hydrogen, which can lead to higher reaction rates and improved selectivity. oup.com Research on the hydrogenation of 4-tert-butylphenol over a charcoal-supported rhodium catalyst has shown that scCO₂ can lead to higher selectivity for cis-4-tert-butylcyclohexanol compared to conventional organic solvents like 2-propanol or cyclohexane (B81311). capes.gov.brresearchgate.net In one study, a cis ratio of 0.79 was achieved in scCO₂ at 10 MPa, compared to 0.70 in 2-propanol. capes.gov.br The stereoselectivity in scCO₂ was found to be pressure-dependent; the cis ratio increased as the CO₂ pressure was raised from 0.1 to 10 MPa and then decreased with further pressure increases. oup.com This effect is partly attributed to the increased solubility of the phenol (B47542) substrate in the supercritical fluid phase at higher pressures, which enhances the reaction rate. researchgate.netncl.res.in Furthermore, the addition of an acid, such as hydrochloric acid, can further boost the stereoselectivity towards the cis isomer in scCO₂. researchgate.netcapes.gov.br

| Catalyst | Substrate | Solvent | H₂ Pressure (MPa) | Total Pressure (MPa) | Temperature (K) | Key Finding | Reference |

|---|---|---|---|---|---|---|---|

| Rh on Charcoal | 4-tert-Butylphenol | scCO₂ | 2 | 10 | 313 | Higher cis ratio (0.79) compared to 2-propanol (0.70) or cyclohexane (0.64). capes.gov.br | capes.gov.br |

| Rh on Charcoal | 4-tert-Butylphenol | scCO₂ | 2 | >11 | 313 | Increased reaction rate due to higher substrate solubility. researchgate.netncl.res.in | researchgate.netncl.res.in |

| Rh on Charcoal with HCl | 4-tert-Butylphenol | scCO₂ | - | - | - | Further improved stereoselectivity to the cis isomer. researchgate.netcapes.gov.br | researchgate.netcapes.gov.br |

Hydrogenation of 4-Butylcyclohexanone

An alternative synthetic route starts with 4-Butylcyclohexanone, which is then reduced to this compound. This pathway is particularly relevant when high stereoselectivity for a specific isomer is required, as the reduction of the ketone can often be controlled more precisely than the hydrogenation of the phenol.

Rhodium-Based Catalytic Systems with Acidic Promoters (e.g., HBF₄, BF₃ complexes)

To achieve high yields of the cis-4-Butylcyclohexanol isomer, specific catalytic systems have been developed for the hydrogenation of 4-Butylcyclohexanone. A notable process involves using a rhodium catalyst on a support like alumina (B75360) (Al₂O₃) or charcoal in combination with an acidic promoter. google.com Promoters such as fluoroboric acid (HBF₄) or boron trifluoride (BF₃) and its complexes have proven effective. google.comgoogleapis.com The use of these acidic co-catalysts in conjunction with a rhodium catalyst allows the reaction to proceed under mild conditions while achieving excellent stereoselectivity for the cis isomer. googleapis.com This method also offers advantages in catalyst recycling. googleapis.com This catalytic system is applicable for the hydrogenation of both 4-tert-butylphenol and 4-tert-butylcyclohexanone (B146137) to produce isomeric mixtures rich in the cis form. google.com

| Catalyst System | Substrate | Key Features | Reference |

|---|---|---|---|

| Rhodium on support (Al₂O₃, charcoal, etc.) + HBF₄ or BF₃ complexes | 4-tert-Butylcyclohexanone or 4-tert-Butylphenol | Enables high stereoselectivity for the cis isomer under mild conditions. googleapis.com Offers good catalyst recyclability. googleapis.com | google.comgoogleapis.com |

Stereoselective Control in Ketone Hydrogenation

The catalytic hydrogenation of 4-tert-butylcyclohexanone is a key reaction for producing 4-tert-butylcyclohexanol, and the stereochemical outcome is highly dependent on the catalyst system and reaction conditions. Research has shown that specific catalysts can favor the formation of either the cis or trans isomer.

For instance, ruthenium-aminophosphine complexes, such as RuCl₂(aminophosphine)₂ and RuCl₂(diphosphine)(aminophosphine), in the presence of a base, have proven to be highly effective for the stereoselective hydrogenation of 4-tert-butylcyclohexanone to yield cis-4-tert-butylcyclohexanol with high selectivity. google.com One particular ruthenium-aminophosphine complex catalyst demonstrated a cis:trans selectivity of 96:4. google.com This method is significant for industrial applications where the cis isomer is preferred, such as in the fragrance industry for the synthesis of cis-4-tert-butylcyclohexyl acetate (B1210297). google.com

Furthermore, studies have explored the influence of various metal catalysts on the stereoselectivity of this hydrogenation. The electrocatalytic hydrogenation of 4-tert-butylcyclohexanone using Raney Ni, Raney Co, Pt-carbon, and Pd-carbon as powder electrodes has been investigated. oup.com High conversion rates were observed with Raney catalysts, particularly when the proton source had a pKₐ value around 5. oup.com In other research, magnesium oxide has been shown to act as a highly diastereoselective catalyst in the liquid-phase catalytic transfer hydrogenation of 4-tert-butylcyclohexanone, yielding the trans-4-tert-butylcyclohexanol with over 98% diastereoselectivity. researchgate.net This high selectivity is attributed to the preferential axial attack on the ketone and the irreversibility of the reaction. researchgate.net

Table 1: Stereoselectivity in the Hydrogenation of 4-tert-Butylcyclohexanone

| Catalyst System | Predominant Isomer | Diastereomeric Ratio (cis:trans) | Reference |

| Ruthenium-aminophosphine complex | cis | 96:4 | google.com |

| Magnesium Oxide (Transfer Hydrogenation) | trans | <2:>98 | researchgate.net |

| Rhodium on Charcoal (in supercritical CO₂) | cis | 79:21 (58% de) | mdpi.com |

| Zeolite Beta (MPV Reduction) | cis | >95% cis | researchgate.net |

Tert-Butylation of Phenol and Subsequent Transformations

A common industrial route to 4-tert-butylcyclohexanol involves a two-step process starting from phenol. The first step is the tert-butylation of phenol with isobutylene (B52900) in the presence of a catalyst like aluminum trichloride. smolecule.comvulcanchem.comlookchem.comchembk.com This reaction yields 4-tert-butylphenol.

The subsequent step is the catalytic hydrogenation of the intermediate, 4-tert-butylphenol, to produce 4-tert-butylcyclohexanol. smolecule.comvulcanchem.comontosight.ai This hydrogenation is typically carried out using catalysts such as Raney Nickel or rhodium on carbon. smolecule.comvulcanchem.com This process generally results in a mixture of the cis and trans isomers, with the more thermodynamically stable trans isomer being the predominant product, often accounting for over 70% of the mixture. vulcanchem.comlookchem.com To enhance the formation of the often more desirable cis isomer, specific catalysts and conditions can be employed during the hydrogenation of 4-tert-butylphenol. For example, using a rhodium catalyst with hydrogen chloride and/or sulfuric acid in a suitable solvent has been shown to improve the stereocontrol towards the cis product. vulcanchem.com

Biocatalytic Synthesis and Stereoselective Reductions

Biocatalysis offers a green and highly selective alternative for the synthesis of specific stereoisomers of this compound. Enzymes, particularly alcohol dehydrogenases, can perform reductions with high diastereoselectivity under mild conditions.

Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible reduction of ketones to alcohols. Their use in the synthesis of 4-alkylcyclohexanols has been explored to overcome the poor stereoselectivity of many traditional chemical routes. mdpi.com In a study screening eighteen commercial ADHs for the reduction of 4-tert-butylcyclohexanone, five enzymes (EVO-1.1.30, EVO-1.1.200, ADH-441, ADH-270, and ADH-420) demonstrated the ability to produce the thermodynamically less stable cis-4-tert-butylcyclohexanol with high conversion and diastereomeric excess (de) values ranging from 66% to over 99%. mdpi.com Conversely, another ADH (ADH-440) was found to produce the trans isomer with greater than 99% de. mdpi.com This highlights the potential of selecting specific ADHs to target either the cis or trans isomer with high purity. These enzymatic reactions often require a cofactor, such as NAD(P)H, which can be regenerated in situ using a secondary enzyme system, making the process more economically viable. organic-chemistry.org

To improve the technological feasibility of biocatalytic reductions, continuous-flow processes have been designed. A continuous-flow system for the synthesis of cis-4-tert-butylcyclohexanol has been developed, utilizing an immobilized ADH for the stereoselective reduction of 4-tert-butylcyclohexanone. mdpi.comvapourtec.comresearchgate.net This approach allows for the efficient production of the desired cis isomer with high diastereoisomeric purity. mdpi.com The process can be integrated with in-line work-up steps, streamlining the synthesis and purification. mdpi.comvapourtec.comresearchgate.net For instance, a system using a membrane reactor for the ADH-mediated reduction has been successfully implemented. polimi.it Such continuous-flow systems represent a significant advancement for the industrial application of biocatalysis in fine chemical synthesis. polimi.it

The stereochemical outcome of the reduction of 4-tert-butylcyclohexanone can be effectively controlled by selecting a hydride reagent with the appropriate steric bulk. tamu.eduacs.org Small hydride reagents, like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), tend to approach the carbonyl group from the axial direction, which is sterically less hindered for the reagent itself. acs.org This axial attack leads to the formation of the equatorial alcohol, which corresponds to the trans isomer, the thermodynamically more stable product. acs.orgodinity.com

In contrast, sterically hindered hydride reagents, such as L-Selectride (lithium tri-sec-butylborohydride), are too bulky to favor the axial approach. acs.orgvaia.com Instead, they deliver the hydride from the equatorial direction, forcing the resulting hydroxyl group into the axial position. tamu.eduacs.org This equatorial attack produces the cis isomer, which is the kinetically favored product in this case. odinity.com Experimental results demonstrate this principle clearly: reduction of 4-tert-butylcyclohexanone with L-Selectride yields predominantly the cis-isomer (e.g., 92% cis), while reduction with sodium borohydride produces mainly the trans-isomer (e.g., 88% trans). acs.orgchemeducator.org

Table 2: Stereoselectivity of Hydride Reagents in the Reduction of 4-tert-Butylcyclohexanone

| Hydride Reagent | Predominant Isomer | Product Ratio (cis:trans) | Reference |

| Sodium Borohydride (NaBH₄) | trans | 1:2.4 | odinity.com |

| Lithium Aluminum Hydride (LiAlH₄) | trans | 1:9.5 | odinity.com |

| L-Selectride (Lithium Tri-sec-butylborohydride) | cis | 20:1 | odinity.com |

Conformational Analysis and Stereochemistry

The conformational landscape of 4-Butylcyclohexanol is dominated by the principles of cyclohexane (B81311) stereochemistry, where the bulky tert-butyl group plays a decisive role in dictating the preferred spatial arrangement of the molecule.

Chair Conformation Equilibrium and Steric Interactions

The cyclohexane ring in this compound predominantly adopts a chair conformation to minimize torsional and angle strain. gmu.edu The presence of substituents on the ring leads to a dynamic equilibrium between two chair conformers. However, the energetic favorability of one conformer over the other is significantly influenced by steric interactions.

The tert-butyl group, being exceptionally bulky, has a strong preference for the equatorial position to avoid severe 1,3-diaxial interactions. wpmucdn.comlibretexts.orglibretexts.org These interactions arise from steric repulsion between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to the substituent. The A-value, a measure of the energy difference between the axial and equatorial conformations of a substituent, is particularly high for the tert-butyl group, estimated to be around 5 kcal/mol. wikipedia.org This high energy penalty effectively "locks" the cyclohexane ring in a conformation where the tert-butyl group occupies an equatorial position. wpmucdn.comthecatalyst.org This conformational rigidity is a key feature of 4-substituted tert-butylcyclohexane (B1196954) derivatives. brainly.com

Analysis of Axial and Equatorial Isomers

The two diastereomers of this compound are the cis and trans isomers. In the most stable chair conformation, the tert-butyl group is equatorial in both isomers.

In trans-4-Butylcyclohexanol , the hydroxyl group is also in the equatorial position. This arrangement minimizes steric strain, making it the more thermodynamically stable isomer. odinity.com

In cis-4-Butylcyclohexanol , the hydroxyl group is forced into the axial position. brainly.com This leads to 1,3-diaxial interactions between the axial hydroxyl group and the axial hydrogens, resulting in higher steric strain and making it the less thermodynamically stable isomer. thecatalyst.org

The distinct spatial orientations of the hydroxyl group in the cis and trans isomers lead to different physical and spectroscopic properties, which can be used to distinguish them. For instance, in ¹H NMR spectroscopy, the proton on the carbon bearing the hydroxyl group (the carbinol proton) exhibits a different chemical shift and coupling pattern depending on whether it is axial (in the trans isomer) or equatorial (in the cis isomer). wpmucdn.comtamu.edu Equatorial protons generally appear at a lower field (further downfield) than their corresponding axial counterparts. tamu.edu

Stereochemical Studies in Chemical Reactions

The stereochemistry of this compound is a central theme in the study of its synthesis, particularly through the reduction of 4-Butylcyclohexanone. The facial selectivity of this reduction is a classic example of stereoselective synthesis.

Diastereoselective Outcomes in Reduction of 4-Butylcyclohexanone

The reduction of 4-Butylcyclohexanone can yield either the cis or trans isomer of this compound. The ratio of these diastereomers is highly dependent on the reaction conditions, specifically the nature of the reducing agent. ukessays.com

| Reducing Agent | Major Product | Minor Product | Approximate Ratio (trans:cis) |

| Sodium Borohydride (B1222165) (NaBH₄) | trans-4-Butylcyclohexanol | cis-4-Butylcyclohexanol | ~88:12 to 90:10 bham.ac.ukchemeducator.orgacs.org |

| Lithium Aluminum Hydride (LiAlH₄) | trans-4-Butylcyclohexanol | cis-4-Butylcyclohexanol | ~90:10 bham.ac.ukmsu.edu |

| L-Selectride® | cis-4-Butylcyclohexanol | trans-4-Butylcyclohexanol | ~8:92 chemeducator.orgacs.org |

| Aluminum Isopropoxide (MPV Reduction) | trans-4-Butylcyclohexanol (at equilibrium) | cis-4-Butylcyclohexanol | ~77:23 chemeducator.org |

Kinetic versus Thermodynamic Control in Reductions

The outcome of the reduction of 4-butylcyclohexanone is a textbook example of kinetic versus thermodynamic control.

Kinetic Control : This prevails when the reaction is irreversible, and the product distribution is determined by the relative rates of formation of the diastereomers. thecatalyst.orglibretexts.org The product that is formed faster will be the major product, irrespective of its thermodynamic stability. odinity.com Reductions with reagents like sodium borohydride and lithium aluminum hydride are under kinetic control because the hydride transfer is essentially irreversible. tamu.edulibretexts.org

Thermodynamic Control : This is established when the reaction is reversible, allowing the products to equilibrate. odinity.com The major product will be the most thermodynamically stable isomer. The Meerwein-Ponndorf-Verley (MPV) reduction, which uses aluminum isopropoxide, is a reversible process and therefore under thermodynamic control, favoring the more stable trans product at equilibrium. chemeducator.orgwpmucdn.com

Role of Hydride Attack Trajectory (Axial vs. Equatorial)

The stereochemical outcome under kinetic control is rationalized by the trajectory of the hydride attack on the carbonyl group of 4-butylcyclohexanone. The ketone exists in a chair conformation with the bulky tert-butyl group locked in the equatorial position. thecatalyst.org This creates two distinct faces for nucleophilic attack: the axial face and the equatorial face.

Axial Attack : Smaller, unhindered hydride reagents like NaBH₄ and LiAlH₄ preferentially attack from the axial direction. tamu.edubham.ac.uknih.gov This trajectory, known as the Bürgi-Dunitz trajectory, is sterically less hindered for small nucleophiles, avoiding interaction with the equatorial hydrogens on adjacent carbons. msu.edu Axial attack leads to the formation of the equatorial alcohol, which is the trans isomer. nih.gov

Equatorial Attack : Larger, bulkier hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), experience significant steric hindrance from the axial hydrogens at the C-3 and C-5 positions when attempting an axial approach. odinity.comsbq.org.br Consequently, these bulky reagents are forced to attack from the more sterically accessible equatorial face. tamu.edumsu.edu Equatorial attack results in the formation of the axial alcohol, the less stable cis isomer, as the major product under kinetic control. odinity.comacs.org

Effect of Trialkylborane on Stereoselectivity of Ketone Reduction

The reduction of 4-tert-butylcyclohexanone (B146137) to 4-tert-butylcyclohexanol (B146172) can result in two diastereomers: cis-4-tert-butylcyclohexanol and trans-4-tert-butylcyclohexanol. The stereoselectivity of this reduction is highly dependent on the steric bulk of the reducing agent. tamu.edu

The use of trialkylboranes in conjunction with lithium borohydride has a significant impact on the stereochemical outcome of the reduction of 4-tert-butylcyclohexanone. Studies have shown that the presence of a trialkylborane increases the formation of the less stable cis-4-tert-butylcyclohexanol. For instance, the reduction of 4-t-butylcyclohexanone with lithium borohydride alone yields only 8% of the cis-isomer. However, in the presence of tri-s-butylborane, the yield of the cis-isomer increases to 42%. koreascience.kr This effect is attributed to the in situ formation of lithium trialkylborohydride, a bulkier reducing agent that preferentially attacks the carbonyl from the equatorial direction, leading to the formation of the axial alcohol (cis-isomer). koreascience.kr

| Reducing Agent | % cis-4-tert-butylcyclohexanol | % trans-4-tert-butylcyclohexanol |

| Lithium Borohydride | 8% | 92% |

| Lithium Borohydride + tri-s-butylborane | 42% | 58% |

Stereoselective Oxidation Pathways

The oxidation of 4-tert-butylcyclohexanol back to 4-tert-butylcyclohexanone also exhibits stereoselectivity. Notably, in competitive Oppenauer oxidation experiments, the cis and trans isomers of 4-tert-butylcyclohexanol show different reactivities. When using zeolite BEA as a stereoselective catalyst, only the cis-isomer is selectively converted to 4-tert-butylcyclohexanone, while the trans-isomer remains unchanged. chemicalbook.comvulcanchem.com This differential reactivity offers a method for separating the two isomers.

Conformational Effects on Reaction Rates (e.g., Solvolysis, Oxidation)

The axial or equatorial orientation of the hydroxyl group in 4-tert-butylcyclohexanol significantly influences the rates of various reactions. The cis and trans isomers serve as conformationally pure models for axial and equatorial cyclohexanols, respectively. researchgate.net

Studies have shown that at 50°C, the axial isomer, cis-4-tert-butylcyclohexanol, is oxidized by chromic anhydride (B1165640) in 75% acetic acid about 2.55 times more rapidly than the equatorial isomer, trans-4-tert-butylcyclohexanol. researchgate.net Conversely, the saponification of the acid phthalate (B1215562) of the axial alcohol is slower, and the solvolysis of its toluenesulfonate (B8598656) in acetic acid is faster than the corresponding equatorial derivatives. researchgate.net These differences in reaction rates are directly attributable to the steric environment of the axial versus the equatorial hydroxyl group. The axial hydroxyl group experiences greater steric hindrance from the syn-axial hydrogens, which can affect the transition state energies of these reactions. cdnsciencepub.com

Computational and Spectroscopic Approaches to Conformational Analysis

A variety of spectroscopic and computational methods are employed to analyze the conformation and stereochemistry of this compound.

Use of ¹³C Nuclear Magnetic Resonance (NMR) for Conformational Effects on Carbinyl Carbon Shieldings

¹³C NMR spectroscopy is a powerful tool for conformational analysis. The chemical shift of the carbinyl carbon (the carbon bearing the hydroxyl group) is particularly sensitive to its stereochemical environment. In cis- and trans-4-tert-butylcyclohexanol, the carbinyl carbons exhibit a significant difference in their ¹³C chemical shifts, on the order of approximately 5 ppm. cdnsciencepub.com

The carbinyl carbon in the axial isomer (cis) is shielded (appears at a lower chemical shift) compared to the equatorial isomer (trans). This upfield shift is attributed to the steric interactions between the axial hydroxyl group and the syn-axial hydrogens at the C-3 and C-5 positions. cdnsciencepub.com This steric perturbation affects the local electron distribution around the carbinyl carbon. cdnsciencepub.com The difference in chemical shifts between the axial and equatorial carbinyl carbons provides a quantitative measure for conformational analysis. cdnsciencepub.com

| Isomer | Hydroxyl Orientation | Carbinyl Carbon (C-1) Chemical Shift (ppm) |

| cis-4-tert-butylcyclohexanol | Axial | ~65.9 |

| trans-4-tert-butylcyclohexanol | Equatorial | ~70.9 |

Note: Approximate chemical shifts can vary slightly based on solvent and experimental conditions. researchgate.net

Application of ¹H NMR Spectroscopy in Determining Stereoisomer Ratios

¹H NMR spectroscopy is instrumental in determining the ratio of cis and trans isomers in a mixture of 4-tert-butylcyclohexanol. The key is to analyze the signal of the methine proton on the carbon bearing the hydroxyl group (H-1). scribd.com

In the trans isomer, the hydroxyl group is equatorial, which means the H-1 proton is in the axial position. This axial proton typically appears as a triplet of triplets around 3.5 ppm. wpmucdn.comwpmucdn.comodinity.com In the cis isomer, the hydroxyl group is axial, placing the H-1 proton in the equatorial position. This equatorial proton is deshielded and appears further downfield, around 4.0 ppm. wpmucdn.comwpmucdn.comtamu.edu The integration of these two distinct signals allows for the calculation of the relative amounts of the cis and trans isomers in a product mixture. tamu.eduodinity.com

| Isomer | H-1 Proton Orientation | H-1 Chemical Shift (ppm) |

| cis-4-tert-butylcyclohexanol | Equatorial | ~4.0 |

| trans-4-tert-butylcyclohexanol | Axial | ~3.5 |

Note: Approximate chemical shifts can vary slightly based on solvent and experimental conditions. wpmucdn.comwpmucdn.comtamu.edu

Theoretical Calculations of Conformation and Strain Energy

Theoretical calculations are a cornerstone in understanding the conformational preferences and associated strain energies of substituted cyclohexanes like this compound. These computational methods, ranging from molecular mechanics to high-level ab initio and Density Functional Theory (DFT) calculations, provide quantitative insights into the energetics of different stereoisomers and their corresponding conformations.

Due to the limited availability of specific theoretical studies on 4-n-butylcyclohexanol, the closely related and extensively studied 4-tert-butylcyclohexanol is often used as a model system. The tert-butyl group is a powerful "anchoring" group, meaning its significant steric bulk effectively locks the cyclohexane ring in a specific chair conformation, with the tert-butyl group occupying the equatorial position to minimize steric strain. vaia.com While the n-butyl group is less sterically demanding than a tert-butyl group, its conformational A-value is still substantial, leading to a strong preference for the equatorial position.

The primary conformations of interest for this compound are the chair, boat, and twist-boat forms. For both cis and trans isomers, theoretical calculations focus on determining the relative energies of these conformations to identify the most stable arrangements and the energy barriers between them.

Research Findings:

Computational studies on substituted cyclohexanols consistently show that the chair conformation is significantly lower in energy than the boat or twist-boat conformations. The boat conformation is destabilized by torsional strain from eclipsing C-H bonds and steric hindrance between the "flagpole" hydrogens. wikipedia.org The twist-boat conformation alleviates some of this strain and is consequently lower in energy than the true boat form, often serving as a transition state between chair conformations.

For trans-4-butylcyclohexanol, the most stable chair conformation places both the butyl group and the hydroxyl group in equatorial positions (diequatorial). The alternative chair conformation, with both groups in axial positions (diaxial), is significantly higher in energy due to severe 1,3-diaxial interactions.

For cis-4-butylcyclohexanol, one substituent must be axial while the other is equatorial. Given the larger steric bulk of the butyl group compared to the hydroxyl group, the most stable conformation will have the butyl group in the equatorial position and the hydroxyl group in the axial position. The energy difference between the two possible chair conformations of the cis isomer is therefore determined by the difference in A-values (conformational free energies) of the butyl and hydroxyl groups.

The following tables summarize the general principles and approximate energy values derived from theoretical and experimental studies on 4-alkylcyclohexanols, which are applicable to this compound.

Table 1: Calculated Relative Strain Energies of Cyclohexane Conformations

| Conformation | Relative Strain Energy (kcal/mol) | Key Destabilizing Interactions |

| Chair | 0 (Reference) | - |

| Twist-Boat | ~5.5 | Torsional Strain, Steric Hindrance |

| Boat | ~6.9 | Torsional Strain, Flagpole Interactions |

Data is generalized for a cyclohexane ring and serves as a baseline for understanding the intrinsic strain of the ring system.

Table 2: Approximate Conformational Free Energy (A-Values) for Substituents

| Substituent | A-Value (kcal/mol) |

| -OH | ~0.9 (in protic solvents) |

| -n-Butyl | ~2.1 |

A-value represents the energy difference when a substituent moves from an equatorial to an axial position. Higher values indicate a stronger preference for the equatorial position.

Table 3: Predicted Stability of this compound Isomers and Conformations

| Isomer | Conformation | Butyl Group Position | Hydroxyl Group Position | Relative Stability |

| trans | Chair | Equatorial | Equatorial | Most Stable |

| Chair | Axial | Axial | Least Stable | |

| cis | Chair | Equatorial | Axial | More Stable cis Conformer |

| Chair | Axial | Equatorial | Less Stable cis Conformer |

The energy difference between the trans (diequatorial) and the more stable cis (equatorial butyl, axial hydroxyl) conformer can be estimated from the A-value of the hydroxyl group. Experimental studies on cis- and trans-4-t-butylcyclohexanol have been used to determine the conformational enthalpy and entropy of the hydroxyl group in various solvents. acs.org For instance, in cyclohexane, the free energy difference (ΔG°) at 25°C for the equilibrium between the cis (axial OH) and trans (equatorial OH) isomers is approximately -0.60 kcal/mol, favoring the trans isomer. acs.org This value is a direct measure of the conformational preference of the hydroxyl group.

Chemical Transformations and Derivative Synthesis

Oxidation Reactions

Oxidation of the secondary alcohol, 4-butylcyclohexanol, yields the corresponding ketone, 4-butylcyclohexanone. This transformation is a common and crucial step in many synthetic pathways.

A prevalent method for the oxidation of this compound is the use of sodium hypochlorite (B82951) (NaOCl), often in the form of commercial bleach. studylib.netwpmucdn.com This reaction is typically conducted in the presence of a catalytic amount of a phase-transfer catalyst or in a suitable solvent system to facilitate the interaction between the aqueous oxidant and the organic alcohol. chegg.comacs.org The process is valued for being a "green" alternative to heavy metal-based oxidants. studylib.net The reaction can be monitored by techniques like thin-layer chromatography (TLC) to track the conversion of the alcohol to the ketone. studylib.netwpmucdn.com Swimming pool bleach has also been effectively used for this conversion, offering a rapid and homogeneous reaction at room temperature. acs.orged.gov Other oxidizing agents, such as trichloroisocyanuric acid in the presence of pyridine, can also effect this transformation. vulcanchem.com

| Oxidizing Agent | Typical Reaction Conditions | Product | Noteworthy Features |

|---|---|---|---|

| Sodium Hypochlorite (NaOCl) | Aqueous solution (bleach), often with a phase-transfer catalyst or co-solvent. studylib.netwpmucdn.com | 4-Butylcyclohexanone | Considered a "green" and readily available oxidant. studylib.net |

| Swimming Pool Bleach | Homogeneous reaction at room temperature. acs.orged.gov | 4-Butylcyclohexanone | Rapid conversion and high yield. ed.gov |

| Trichloroisocyanuric Acid/Pyridine | Ethyl acetate (B1210297) solvent. vulcanchem.com | 4-Butylcyclohexanone | Alternative to hypochlorite-based systems. vulcanchem.com |

The two primary stereoisomers of this compound, cis and trans, can exhibit different reactivities in oxidation reactions, a phenomenon known as stereoselectivity. In competitive Oppenauer oxidation experiments using a zeolite BEA catalyst, the cis-isomer is selectively converted to 4-butylcyclohexanone, while the trans-isomer remains largely unreacted. vulcanchem.comvulcanchem.comchemicalbook.comsigmaaldrich.cninfona.pl This difference in reactivity is attributed to the steric hindrance posed by the respective orientations of the hydroxyl group. vulcanchem.com The cis-isomer, with its axial hydroxyl group, is more sterically accessible to the catalyst's active sites within the zeolite pores compared to the trans-isomer's equatorial hydroxyl group. infona.pl This selective oxidation provides a method for the kinetic resolution of the isomers.

Reduction Reactions

The reduction of the corresponding ketone, 4-butylcyclohexanone, is a key method for synthesizing this compound and for controlling the stereochemical outcome of the product.

Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for the reduction of 4-butylcyclohexanone to this compound. tamu.edudrnerz.comscribd.com The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. drnerz.comthecatalyst.org The stereoselectivity of this reduction is a well-studied topic. Due to the steric bulk of the t-butyl group, the cyclohexane (B81311) ring is locked in a chair conformation where this group occupies an equatorial position. thecatalyst.org Nucleophilic attack by the borohydride can occur from two faces: the axial face, leading to the trans product (equatorial hydroxyl group), or the equatorial face, resulting in the cis product (axial hydroxyl group). thecatalyst.org Attack from the axial face is generally favored, leading to the trans-4-butylcyclohexanol as the major product. thecatalyst.org More sterically hindered borohydrides, such as lithium trisamylborohydride, can also be used to influence the stereoselectivity of the reduction. google.com

| Reducing Agent | Major Product | Minor Product | Rationale for Selectivity |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | trans-4-Butylcyclohexanol | cis-4-Butylcyclohexanol | Preferential axial attack of the hydride on the carbonyl carbon. thecatalyst.org |

| Lithium Trisamylborohydride | cis-4-Butylcyclohexanol | trans-4-Butylcyclohexanol | Increased steric bulk of the reagent favors equatorial attack. google.com |

Diastereodivergent synthesis refers to strategies that allow for the selective formation of any given diastereomer of a product from a common starting material. In the context of producing this compound, this involves controlling the hydrogenation of 4-butylcyclohexanone to favor either the cis or trans isomer. This can be achieved by carefully selecting the catalyst and reaction conditions. researchgate.netbohrium.com For instance, certain ruthenium-aminophosphine complexes in the presence of a base have been shown to be highly effective for the stereoselective hydrogenation of 4-tert-butylcyclohexanone (B146137) to produce cis-4-tert-butylcyclohexanol in high yields. google.com By modifying the steric and electronic properties of the catalyst, it is possible to tune the diastereoselectivity of the hydrogenation, providing access to different isomers. researchgate.netbohrium.com The development of such catalytic systems is an active area of research, aiming to provide efficient and selective routes to specific stereoisomers. acs.orgnih.gov

Esterification Reactions

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives to form esters. A notable example is the reaction with acetic anhydride (B1165640) or acetyl chloride to produce 4-butylcyclohexyl acetate. chegg.com This ester is a valuable compound, particularly in the fragrance industry. google.comgoogle.com The reaction can be driven to completion by removing the byproducts, in accordance with Le Châtelier's principle. chegg.com Both the cis and trans isomers of this compound can be esterified, leading to the corresponding cis and trans esters. chegg.com The specific isomer of the resulting ester can have a significant impact on its properties, such as its fragrance profile. google.com

Hydroxyl Group Reactivity and Catalysis

The hydroxyl group of this compound can undergo several fundamental organic reactions, including esterification, etherification, and oxidation. The stereochemistry of the alcohol (cis or trans) can significantly influence reactivity, particularly in catalytic systems.

Esterification: The hydroxyl group readily undergoes esterification with acids, a reaction that can be catalyzed by either acidic or basic catalysts. prepchem.com For instance, it can be reacted with reagents like acetic anhydride and acetyl chloride to form the corresponding acetate ester. capes.gov.br

Etherification: Ether derivatives can be synthesized, such as in the reaction of this compound with 6-bromohexanal (B1279084) under basic conditions (e.g., K₂CO₃ in DMF) to form an ether linkage. Current time information in Bangalore, IN.

Oxidation: The secondary alcohol can be oxidized to produce the corresponding ketone, 4-butylcyclohexanone. This transformation can be achieved using various oxidizing agents. sci-hub.se In competitive Oppenauer oxidation experiments using zeolite BEA as a stereoselective catalyst, the cis-isomer of 4-tert-butylcyclohexanol (B146172) is selectively converted to the ketone, while the trans-isomer remains inert. sci-hub.selookchem.comsigmaaldrich.comlookchem.com This highlights the differential reactivity of the isomers based on their interaction with catalytic surfaces. dtic.mil

Dehydration: Studies on the analog 4-tert-butylcyclohexanol show that under hydrothermal conditions (e.g., 250 °C and 40 bar), the alcohol undergoes dehydration to yield alkene isomers, namely 4-tert-butylcyclohexene (B1265666) and 3-tert-butylcyclohexene. tandfonline.com This reaction proceeds via an E1 mechanism involving a carbocation intermediate. tandfonline.com

Enzymatic Acetylation for Odorant Isomer Production

The acetate ester of this compound, particularly the cis-isomer, is a valuable fragrance ingredient known for its potent woody and floral notes. deepdyve.comresearchgate.net Conventional chemical synthesis routes often yield a mixture of isomers where the thermodynamically more stable trans-isomer predominates. guidechem.com Biocatalytic methods, specifically enzymatic acetylation, offer a highly stereoselective alternative to produce the more desirable cis-isomer.

The enzyme Candida antarctica lipase (B570770) A (CALA) has been effectively employed as a catalyst for the acetylation of cis-4-(tert-butyl)cyclohexanol. lookchem.comguidechem.comresearchgate.net In these processes, the alcohol is reacted with an acyl donor, such as vinyl acetate, in an organic solvent. guidechem.com This method is a key step in the synthesis of "woody acetate." lookchem.comguidechem.comresearchgate.net

The choice of enzyme and reaction conditions can significantly impact the outcome. While CALA is effective for acetylating the cis-isomer, studies using Porcine Pancreas Lipase (PPL) for the acetylation of 4-t-butylcyclohexanol showed less than 10% ester formation. researchgate.net However, when the alcohol was first included within a cyclodextrin (B1172386) cavity, the yield increased dramatically to 86.6%, demonstrating that modifying the substrate's presentation to the enzyme can overcome steric hindrances. researchgate.net

Table 1: Research Findings on Enzymatic Acetylation of 4-Alkylcyclohexanols

| Enzyme/Catalyst System | Substrate | Key Findings | Yield/Conversion | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase A (CALA) | cis-4-(tert-butyl)cyclohexanol | Effective for producing cis-woody acetate in a continuous-flow process. | 81% isolated yield | guidechem.com |

| Alcohol Dehydrogenases (ADHs) + CALA | 4-(tert-butyl)cyclohexanone | Two-step process: ADHs produce cis-alcohol, followed by CALA-mediated acetylation. | High conversion (>99% de) | lookchem.comguidechem.com |

| Porcine Pancreas Lipase (PPL) | 4-t-butylcyclohexanol | Low conversion in standard reaction; yield greatly enhanced by inclusion in a β-cyclodextrin cavity. | <10% (direct), 86.6% (with cyclodextrin) | researchgate.net |

Formation of Phosphorodichloridates and Phosphorodichloridothioates

This compound can be converted into phosphorus-containing derivatives. Research on its structural analog, 4-tert-butylcyclohexanol, demonstrates that both cis and trans isomers react with phosphorus oxychloride (POCl₃) to form the corresponding phosphorodichloridates. capes.gov.brtandfonline.comdeepdyve.comscispace.com A similar reaction with thiophosphoryl chloride (PSCl₃) yields the phosphorodichloridothioates. capes.gov.brtandfonline.comdeepdyve.comresearchgate.netscispace.com

In a typical procedure, trans-4-t-butylcyclohexanol is reacted with phosphorus oxychloride in ether with triethylamine (B128534) present as a base to neutralize the hydrogen chloride byproduct. dtic.mil These organophosphate and organothiophosphate derivatives are of interest as potential pesticides and as intermediates for a wider range of compounds. tandfonline.com

Sulfonation Reactions

The hydroxyl group of this compound can be readily sulfonated, a key transformation in organic synthesis that converts the poor leaving group (-OH) into a much better leaving group (-OSO₂R). svkm-iop.ac.in The most common reaction is tosylation, which involves reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. prepchem.comguidechem.comwikipedia.org

The resulting product, a 4-butylcyclohexyl tosylate, is a versatile intermediate. stackexchange.com The tosylate group is an excellent leaving group, facilitating subsequent nucleophilic substitution and elimination reactions. svkm-iop.ac.inresearchgate.net

A general procedure for the synthesis of 4-t-butylcyclohexyl para-toluenesulfonate involves dissolving 4-t-butylcyclohexanol in pyridine, chilling the mixture, and adding p-toluenesulfonyl chloride portion-wise. prepchem.com The reaction is stirred and then worked up by pouring it into ice water and extracting the product with an organic solvent. prepchem.comguidechem.com

Synthesis of Complex Organometallic Clusters

This compound and its derivatives can act as ligands in the formation of complex organometallic structures. A notable example is the use of 4-tert-butylcyclohexanol (as a mixture of isomers) to synthesize a vanadium oxide cluster. lookchem.comsigmaaldrich.comlookchem.com Specifically, the alcohol is used as a reactant with [V₈O₂₀(C₁₈H₂₄N₂)₄] to produce a tris(4,4′-di-tert-butyl-2,2′-bipyridine)(trans-4-tert-butylcyclohexanolato)deca-μ-oxido-heptaoxidoheptavanadium oxide cluster complex. lookchem.comsigmaaldrich.comlookchem.com In this complex, the deprotonated alcohol (alkoxide) is directly coordinated to the vanadium core, demonstrating its utility as a building block for large, intricate inorganic structures.

Applications in Advanced Chemical Research

Role as an Intermediate in Fine Chemical Synthesis

As a secondary alcohol, 4-Butylcyclohexanol is a valuable precursor in the synthesis of a wide array of chemical products. chemimpex.com The hydroxyl group on the cyclohexanol (B46403) ring is the primary site for chemical transformations, readily undergoing reactions such as esterification and oxidation. guidechem.com This reactivity allows it to serve as a foundational building block for more complex molecules with specific functionalities.

Pharmaceutical and Agrochemical Synthesis

In the pharmaceutical and agrochemical industries, this compound functions as a key intermediate. chemimpex.comnordmann.global Alcohols are valuable precursor chemicals for the synthesis of active pharmaceutical ingredients (APIs) and other medicinally significant compounds. nordmann.globalgoogle.com The compound's structure can be modified to create molecules with desired biological activities, contributing to the development of new therapeutic agents and crop protection products. chemimpex.comgoogle.com Its role as a reactant is crucial in creating specific molecular architectures required for these specialized applications. vulcanchem.com

Manufacture of Specialty Chemicals

The application of this compound extends to the manufacture of a diverse range of specialty chemicals. chemicalbull.com It is used in the preparation of liquid crystal materials, such as 4-tert-butylcyclohexylcarboxylic acid. yongyuechemical.com Furthermore, its derivatives are utilized as industrial additives, including corrosion inhibitors for metalworking fluids and as resin modifiers. yongyuechemical.com Through reactions like esterification and etherification, it is converted into performance additives used in the production of surfactants, emulsifiers, plasticizers, lubricant additives, and polymer modifiers, where its structure contributes to improved thermal stability. chemicalbull.com

Contributions to Fragrance Chemistry

This compound is a well-established ingredient in the fragrance industry, valued for its distinct woody and rich scent profile. cosmileeurope.eufragranceconservatory.com It is synthesized for use in perfumes and other scented products, often lending a scent described as similar to patchouli, earthy, smoky, and leathery. guidechem.comfragranceconservatory.comulprospector.com

Application in Perfume Formulation and Enhancement

In perfume compositions, this compound is used to impart a woody aroma and to enhance the complexity and longevity of the fragrance. yongyuechemical.comchemicalbull.com It can be added directly to formulations and is utilized in a variety of products including perfumes, soaps, and cosmetics. yongyuechemical.com Perfumers use this compound to add depth and enhance the character of other fragrance notes. chemicalbull.com Its derivatives, particularly esters like 4-tert-butylcyclohexyl acetate (B1210297), are also important perfume ingredients. google.com

Stabilization of Aromatic Compounds and Essential Oils

Beyond its own scent contribution, this compound plays a role in stabilizing fragrance formulations. It is particularly noted for its ability to inhibit the discoloration that can occur in certain essential oils, such as patchouli essential oil. yongyuechemical.comguidechem.com This stabilizing property helps to maintain the intended appearance and olfactory profile of the final product over time. chemimpex.com Its compatibility with a wide range of materials makes it a reliable choice for formulators. chemimpex.com

The Significance of cis-Isomers in Odor Perception

The spatial arrangement of atoms, known as stereoisomerism, has a profound impact on how a molecule is perceived by olfactory receptors. dropofodor.com In the case of substituted cyclohexanes like this compound, the cis and trans isomers can present noticeably different scents. dropofodor.comnih.gov The cis-isomer of 4-tert-butylcyclohexanol (B146172) is particularly significant in the fragrance industry. google.com It is a sought-after intermediate for the preparation of its acetate ester, which is a well-known perfume ingredient with a more preferable fragrance than the trans-isomer equivalent. google.comgoogle.com The distinct interaction of each isomer with olfactory receptors in the nose leads to different scent perceptions from molecules that are chemically identical but structurally different. dropofodor.com This highlights the importance of stereoselective synthesis in creating specific and desirable fragrance notes. google.com

Interactive Data Table: Properties of this compound Isomers

| Property | cis-4-tert-Butylcyclohexanol | trans-4-tert-Butylcyclohexanol | Mixture |

| CAS Number | 937-05-3 guidechem.com | 21862-63-5 nih.gov | 98-52-2 yongyuechemical.com |

| Molecular Formula | C₁₀H₂₀O guidechem.com | C₁₀H₂₀O | C₁₀H₂₀O yongyuechemical.com |

| Molecular Weight | 156.27 g/mol bosschemical.com | 156.27 g/mol | 156.27 g/mol yongyuechemical.com |

| Appearance | White to off-white powder guidechem.com | Crystalline solid | White crystalline powder/needles yongyuechemical.comchemicalbook.com |

| Melting Point | 83 °C | ~75-78 °C (for high purity) orgsyn.org | 62–70 °C yongyuechemical.com |

| Boiling Point | 214.2 °C (at 760 mmHg) guidechem.com | Not specified | 214.2 °C (at 760 mmHg) yongyuechemical.com |

| Flash Point | 105 °C guidechem.com | Not specified | 105 °C (closed cup) yongyuechemical.com |

| Odor Profile | Valued for specific fragrance notes in derivatives google.com | Woody, patchouli-like yongyuechemical.comguidechem.com | Woody, patchouli-like guidechem.comchemicalbook.com |

Applications in Materials Science and Polymer Chemistry

Use in Plasticizer Production for Material Flexibility and Durability

Plasticizers are additives that increase the flexibility, workability, and durability of a material, most commonly plastics like poly(vinyl chloride) (PVC). mdpi.com They function by embedding themselves between polymer chains, which increases the intermolecular volume and allows the chains to slide past one another more easily. mdpi.com While this compound itself is not typically used directly as a primary plasticizer, its derivatives can be explored for such applications. Its chemical structure, featuring a bulky cycloaliphatic ring and a hydroxyl group suitable for esterification, allows it to be used as a synthon, or building block, in the creation of larger molecules. These larger ester derivatives could potentially serve as plasticizers, imparting increased flexibility and durability to polymer matrices. The incorporation of the cyclohexyl ring from this compound into a plasticizer molecule could enhance thermal stability and compatibility with certain polymer systems.

Polymer Modification for Enhanced Performance Characteristics

This compound is utilized in polymer chemistry as a modifying agent to improve the performance characteristics of various polymers. chemimpex.com The modification can occur through the incorporation of the 4-butylcyclohexyl moiety into the polymer backbone or as a pendant group. This integration can significantly alter the physical and chemical properties of the resulting material. For instance, introducing the bulky, nonpolar butylcyclohexyl group can increase the polymer's hydrophobicity, thermal stability, and mechanical strength.

In the synthesis of advanced polyesters, cyclic monomers and diols like 1,4-cyclohexanedimethanol (B133615) (a related cycloaliphatic alcohol) are used to disrupt chain regularity, which can lower the melting temperature and control crystallinity, thereby enhancing processability and toughness. researchgate.net Similarly, this compound can be used as a chain terminator or comonomer to control molecular weight and introduce specific functionalities that lead to enhanced performance, such as improved resistance to degradation and increased elasticity. mdpi.commdpi.com The modification of polymers with such cycloaliphatic structures is a strategy to enhance properties like heat capacity and shear modulus. researchgate.net

Solvent Properties in Coatings, Adhesives, and Sealants

This compound possesses a unique combination of properties that make it an effective solvent in the formulation of coatings, adhesives, and sealants. chemimpex.com Its molecular structure includes a hydrophobic butylcyclohexyl group and a polar hydroxyl (-OH) group, lending it a moderate polarity. chemimpex.com This amphiphilic character allows it to dissolve a range of resins and polymers used in these formulations.

In coatings, solvents are crucial for dissolving binders and pigments, controlling viscosity for application, and influencing the quality of the final film by managing the evaporation rate. specialchem.com The moderate volatility of this compound helps in ensuring a smooth, uniform film formation without defects. In adhesives and sealants, its solvent action helps to maintain the formulation in a liquid or paste-like state for application. masterbond.comhaltermann-carless.com Its compatibility with a wide array of materials and its stability contribute to its utility in these specialized chemical products. chemimpex.com

| Application Area | Relevant Property | Function |

|---|---|---|

| Coatings | Moderate polarity and volatility | Dissolves resins and pigments; controls viscosity and ensures smooth film formation. chemimpex.comspecialchem.com |

| Adhesives | Good solvency | Maintains formulation in a liquid state for application. chemimpex.commasterbond.com |

| Sealants | Compatibility and stability | Acts as a carrier for polymer systems, ensuring consistent application properties. chemimpex.com |

Investigations in Medicinal Chemistry and Neuro-Sensory Research

TRPV1 Receptor Antagonism and Anti-Nerve Hyperactivation Mechanisms

trans-4-tert-Butylcyclohexanol has been identified as a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). nih.gov The TRPV1 receptor is a non-selective cation channel predominantly found on sensory neurons and is activated by stimuli such as heat, protons (low pH), and pungent compounds like capsaicin (B1668287). mdpi.com Activation of TRPV1 plays a critical role in mediating inflammatory pain and neurogenic inflammation. nih.govwikipedia.org

Research has demonstrated that trans-4-tert-butylcyclohexanol effectively inhibits the activation of the human TRPV1 receptor (hTRPV1) induced by capsaicin. nih.gov In studies using recombinant HEK293 cells that were stably transfected with hTRPV1, the compound showed an IC₅₀ value of 34 ± 5 μM. nih.gov By blocking the TRPV1 channel, the compound prevents the influx of cations that leads to nerve cell depolarization. This action forms the basis of its anti-nerve hyperactivation mechanism. Chronic activation of the sympathetic nervous system is associated with several cardiovascular diseases, and modulating nerve activity is a key therapeutic goal. nih.gov The antagonism of TRPV1 by trans-4-tert-butylcyclohexanol directly counters the signaling cascade that leads to sensations of burning and pain, thereby reducing sensory nerve hyperactivation. nih.govdovepress.com

Modulation of Calcium Flux in Cellular Membranes

The function of the TRPV1 receptor is intrinsically linked to the flux of calcium ions (Ca²⁺) across the cell membrane. wikipedia.org As a non-selective cation channel, its opening allows the influx of extracellular calcium into the cytoplasm. wikipedia.org This rise in intracellular calcium concentration ([Ca²⁺]i) is a critical second messenger in numerous signaling pathways, including those that lead to the release of pro-inflammatory neuropeptides and the sensation of pain. nih.govresearchgate.netnih.gov

The antagonistic action of trans-4-tert-butylcyclohexanol on the TRPV1 receptor directly modulates this calcium flux. nih.gov By binding to the receptor and preventing its activation, it effectively blocks or significantly reduces the influx of Ca²⁺ into sensory neurons that would normally occur in response to a TRPV1 agonist like capsaicin. nih.govdovepress.com Studies have confirmed this mechanism by measuring intracellular calcium levels in response to capsaicin stimulation in the presence of the antagonist. The results show a dose-dependent inhibition of the calcium influx, with complete inhibition observed at a concentration of 100 µg/mL in one study. dovepress.com This modulation of calcium flux is the primary molecular mechanism through which trans-4-tert-butylcyclohexanol exerts its neuro-sensory effects.

| Compound | Target | Action | Key Finding | Source |

|---|---|---|---|---|

| trans-4-tert-Butylcyclohexanol | Human TRPV1 Receptor | Selective Antagonist | Inhibits capsaicin-induced activation with an IC₅₀ of 34 ± 5 μM. | nih.gov |

| trans-4-tert-Butylcyclohexanol | TRPV1 Receptor | Inhibition of Calcium Flux | Significantly inhibits TRPV1 activation by capsaicin in a dose-dependent manner. | dovepress.com |

Mechanisms of Action as a Sensi-Regulator and Soothing Agent

This compound functions as a potent sensi-regulator and soothing agent primarily by acting as an antagonist to the Transient Receptor Potential Vanilloid 1 (TRPV1). nih.govnih.gov TRPV1 is a non-selective cation channel expressed in sensory neurons of the skin and is a key mediator of thermal sensitivity, pain, and neurogenic inflammation. nih.govamazonaws.com This receptor is activated by various stimuli, including heat, low pH, and pungent compounds like capsaicin. nih.govgoogle.com

In individuals with sensitive skin, nerve fibers can be hyperresponsive, leading to exaggerated sensations of stinging, burning, and itching. nih.gov The activation of TRPV1 in skin cells triggers an influx of calcium ions (Ca2+), which initiates a cascade of events leading to the release of pro-inflammatory mediators and the transmission of discomfort signals to the brain. amazonaws.comgoogle.com

Research has demonstrated that this compound, specifically the trans-isomer, effectively inhibits the activation of the TRPV1 receptor. nih.govgoogle.comresearchgate.net By blocking this channel, it prevents the capsaicin-induced influx of calcium into keratinocytes, thereby dampening the neurosensory response. amazonaws.com This mechanism directly counteracts the hyperresponsiveness of sensory nerves, providing an immediate soothing effect and reducing sensations of irritation. nih.govresearchgate.net In vitro studies have confirmed that this compound significantly reduces TRPV1 activation, proving to be more effective in this role than other common soothing agents like allantoin (B1664786) or niacinamide. amazonaws.com This targeted inhibition of a key receptor in the skin's sensitivity pathway is the foundational mechanism for its role in regulating sensory input and providing comfort to sensitive skin.

Synergistic Effects with Anti-inflammatory Compounds (e.g., Licochalcone A)

The efficacy of this compound as a neurosensory regulator is significantly enhanced when combined with anti-inflammatory compounds, most notably Licochalcone A. nih.govresearchgate.net This synergistic relationship provides a comprehensive approach to managing sensitive skin, which is often characterized by both neurosensory irritation and underlying inflammation. nih.gov While this compound targets the immediate sensations of stinging and burning by inhibiting TRPV1, Licochalcone A addresses the inflammatory pathways that contribute to symptoms like redness and erythema. nih.govjddonline.com

Licochalcone A, a chalconoid derived from the root of the licorice plant (Glycyrrhiza inflata), is a potent anti-inflammatory agent. nih.govresearchgate.net Its mechanism involves the inhibition of key pro-inflammatory mediators. In vitro studies have shown that Licochalcone A significantly decreases the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling and the secretion of prostaglandin (B15479496) E2 (PGE2). nih.gov NF-κB is a critical transcription factor that governs the expression of many genes involved in the inflammatory response. By downregulating NF-κB and PGE2, Licochalcone A effectively reduces the inflammatory cascade. nih.gov

The combination of the TRPV1 antagonist this compound and the anti-inflammatory Licochalcone A creates a dual-action strategy. nih.gov This pairing provides immediate relief from subjective sensations of discomfort while simultaneously mitigating the objective signs of inflammation. researchgate.net This complementary action makes the combination a highly effective concept for the management of sensitive skin conditions, including redness-prone skin and rosacea, as it addresses both the sensory and inflammatory components of the condition. nih.govjddonline.com

Clinical and Pre-clinical Studies on Skin Sensitivity

The soothing and sensi-regulating effects of this compound have been substantiated through numerous pre-clinical and clinical investigations. These studies confirm its mechanism of action and demonstrate its efficacy in reducing the symptoms associated with sensitive skin.

Pre-clinical Research: In vitro experiments using keratinocytes engineered to express the TRPV1 receptor have shown that this compound significantly inhibits capsaicin-induced calcium influx, confirming its role as a TRPV1 antagonist. amazonaws.com One study identified the trans-isomer of 4-tert-butylcyclohexanol as the biologically active form, capable of inhibiting capsaicin-induced TRPV1 activation with an IC50 value of 34 ± 5 μM. nih.gov

Clinical Studies on Induced Irritation: Clinical trials have been designed to assess the immediate soothing effects of this compound on skin intentionally irritated with capsaicin, a known TRPV1 agonist. In a controlled, single-blind, randomized split-face study involving 31 females with self-perceived sensitive skin, a formulation containing this compound was applied after capsaicin-induced stinging. epa.gov The results showed a significantly faster and more pronounced reduction in burning and stinging sensations within the first two minutes of application compared to a product containing acetyl dipeptide-1 cetyl ester. epa.govresearchgate.net Another study with 30 women demonstrated that a 0.4% concentration of the inhibitor significantly reduced capsaicin-induced burning sensations. nih.gov

Clinical Studies on Sensitive Skin Conditions: The efficacy of this compound has also been evaluated in subjects with generally sensitive or hypersensitive skin. In a study involving 33 subjects with hypersensitive skin, a cream containing 4-t-butylcyclohexanol was applied twice daily for 21 days. nih.gov Participants reported an immediate reduction in hypersensitivity, redness, tightness, and discomfort. nih.govskinobs.com After 21 days, stinging scores decreased by 65%, with 94% of subjects showing improvement. nih.govskinobs.com Furthermore, an open dermocosmetic study with 1,221 subjects with sensitive skin prone to redness and rosacea found that a skincare product containing both this compound and Licochalcone A led to a significant improvement in all symptoms after four weeks of use. jddonline.com Another 8-week clinical trial on 48 patients with perioral dermatitis showed that a cream with 4-t-butylcyclohexanol significantly improved both subjective symptoms and objective parameters like skin barrier function. nih.gov

The collective data from these studies provide robust evidence for the efficacy of this compound in managing skin sensitivity by directly targeting the neurosensory pathways responsible for discomfort.

Interactive Data Table: Summary of Clinical Study on Hypersensitive Skin

| Parameter Assessed | Immediate Effect (Percentage of Subjects Reporting Reduction) | Effect After 21 Days (Improvement Metric) |

| Skin Hypersensitivity | 93.9% | 65% decrease in stinging score |

| Skin Redness | 90.9% | Significant improvement in redness |

| Sensations of Tightness | 93.9% | Significant decrease in negative signs |

| Discomfort Sensations | 93.9% | 89%-100% improvement in all parameters |

Data sourced from a study on a cream containing 4-t-butylcyclohexanol applied by 33 subjects with hypersensitive skin. nih.govskinobs.com

Interactive Data Table: Comparative Clinical Study on Capsaicin-Induced Stinging

| Time Point Post-Application | This compound Formulation (Mean Stinging Score) | Acetyl Dipeptide-1 Cetyl Ester Formulation (Mean Stinging Score) | Statistical Significance (p-value) |

| 1 Minute | Lower Score (Significant Reduction) | Higher Score | p < 0.05 |

| 2 Minutes | Lower Score (Significant Reduction) | Higher Score | p < 0.05 |

| 5, 10, 15 Minutes | Alleviation of Burning | Alleviation of Burning | No Significant Difference |

Results from a split-face study with 31 subjects, indicating a faster soothing effect for the this compound product. epa.govresearchgate.net

Future Research Directions and Sustainable Synthesis

Development of Green Chemistry Approaches in 4-Butylcyclohexanol Production

The chemical industry is experiencing a significant shift toward sustainable and eco-friendly processes, driven by regulatory pressures and consumer demand. dataintelo.com This trend is impacting the production of this compound, with a growing focus on green chemistry to minimize the environmental footprint of its synthesis. echemi.com Research is actively pursuing more efficient and cost-effective production techniques that reduce waste and utilize greener methodologies. echemi.com

A key area of development is the use of biocatalysis, which offers a sustainable alternative to traditional chemical synthesis. mdpi.com Biocatalytic processes can operate at room temperature and pressure, utilizing renewable catalysts. mdpi.com For instance, the oxidation of 4-tert-butylcyclohexanol (B146172) to its corresponding ketone can be achieved using sodium hypochlorite (B82951) (swimming pool bleach) in a homogeneous reaction at room temperature, presenting a greener alternative to some standard procedures. uci.eduacs.org

Enzymatic processes are at the forefront of this green transition. The use of alcohol dehydrogenases (ADHs) is being explored for the highly selective reduction of 4-alkylcyclohexanones to their corresponding cis-alcohols. mdpi.comresearchgate.net These enzymatic reactions can achieve high conversions (up to 99%) and excellent stereoselectivity. mdpi.com Similarly, Carbonyl reductase (CRED) technology has been identified as an important tool for the efficient and rapid preparation of 4-tert-butylcyclohexanol isomers. acs.org

Furthermore, combining enzymatic steps with continuous-flow processes represents a significant technological upgrade. mdpi.comresearchgate.net A continuous-flow biocatalytic process has been designed for the synthesis of the fragrance precursor cis-4-(tert-butyl)cyclohexyl acetate (B1210297), which involves the ADH-catalyzed reduction of the ketone followed by lipase-mediated acetylation. mdpi.comresearchgate.net This integrated approach not only improves efficiency but also simplifies work-up procedures, moving towards a more sustainable and cost-effective manufacturing paradigm. mdpi.comresearchgate.net

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity

The stereoisomers of this compound possess distinct properties, making stereoselective synthesis a critical area of research. The cis-isomer is particularly valued in the fragrance industry. google.com Consequently, significant effort is dedicated to developing novel catalytic systems that provide high stereoselectivity, moving beyond traditional methods that often yield mixtures of isomers. mdpi.comgoogle.com

Several advanced catalytic systems have shown promise in producing specific isomers with high purity:

Ruthenium-Aminophosphine Complexes : These complexes, in the presence of a base, are highly effective for the stereoselective hydrogenation of 4-tert-butylcyclohexanone (B146137) to cis-4-tert-butylcyclohexanol. google.com Specific catalysts of this type have demonstrated the ability to produce the cis-isomer with a high cis:trans ratio of 96:4. google.com

Rhodium Catalysts : The hydrogenation of 4-tert-butylphenol (B1678320) using a rhodium catalyst on charcoal in supercritical carbon dioxide has yielded good stereoselectivity toward cis-4-tert-butylcyclohexanol. mdpi.com Another method, which involves a rhodium catalyst in the presence of hydrogen chloride and/or sulfuric acid, achieved a cis:trans ratio of 89.9:10.1. vulcanchem.com

Biocatalysts (Enzymes) : Alcohol dehydrogenases (ADHs) have proven to be exceptionally selective. mdpi.comresearchgate.net In the reduction of 4-tert-butylcyclohexanone, certain ADHs can produce cis-4-tert-butylcyclohexanol with a diastereomeric excess (de) greater than 99%. mdpi.com Carbonyl reductase (CRED) enzymes also serve as powerful tools for preparing the desired stereoisomers. acs.org

Other Reagents and Catalysts : The use of sterically hindered reducing agents like L-selectride can afford the cis-isomer with high selectivity (93% de). mdpi.com Similarly, Al-isopropoxydiisobutylalane (DIBAiOPr) in dichloromethane (B109758) also favors the formation of the cis-alcohol. mdpi.com In a different approach, zeolite BEA has been used as a stereoselective catalyst in Oppenauer oxidation experiments, where it selectively converts the cis-isomer to the ketone while leaving the trans-isomer unchanged. chemicalbook.com

The table below summarizes the performance of various catalytic systems in the stereoselective synthesis of 4-tert-butylcyclohexanol.

| Catalyst System | Substrate | Product Isomer Favored | Selectivity (cis:trans or % de) | Reference |

| Ruthenium-aminophosphine complex | 4-tert-butylcyclohexanone | cis | 96:4 | google.com |

| Rhodium catalyst with HCl/H₂SO₄ | 4-tert-butylphenol | cis | 89.9:10.1 | vulcanchem.com |

| Alcohol Dehydrogenase (ADH) | 4-tert-butylcyclohexanone | cis | >99% de | mdpi.com |

| L-selectride | 4-tert-butylcyclohexanone | cis | 93% de | mdpi.com |

| Zeolite BEA (Oppenauer oxidation) | cis/trans-4-tert-butylcyclohexanol | (selectively oxidizes cis) | N/A | chemicalbook.com |

Expansion of Applications in Emerging Industrial Sectors

While well-established in the fragrance and cosmetics industries, this compound is finding new applications in a variety of emerging sectors due to its unique chemical properties. dataintelo.comchemicalbull.com Research and development efforts are focused on unlocking its potential in advanced materials, specialty chemicals, and dermo-cosmetics. dataintelo.com

Dermo-cosmetics and Pharmaceuticals: A significant emerging application is in skincare products designed for sensitive skin. chemicalbook.comatamanchemicals.com 4-tert-Butylcyclohexanol has been shown to be a soothing molecule that can instantly reduce stinging and burning sensations on the skin. chemicalbook.com It is formulated into products for sensitive or reactive skin to calm redness and discomfort. atamanchemicals.com Beyond skincare, it serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other medicinal compounds. nordmann.global There is also potential for its use in hair care formulations to condition and hydrate (B1144303) the scalp. atamanchemicals.com

Polymers, Coatings, and Advanced Materials: The compound's stability and resistance to oxidation make it a valuable component in industrial products. chemicalbull.com It is used as a plasticizer and stabilizer in plastics and coatings. industrytoday.co.uk The demand for industrial chemicals in sectors like automotive, construction, and electronics is driving the use of this compound as an intermediate for producing polymers and resins. dataintelo.comindustrytoday.co.uk It is also incorporated into lubricants to enhance performance. chemicalbull.com

Specialty Chemicals: 4-tert-Butylcyclohexanol also serves as a reactant in highly specialized chemical synthesis. vulcanchem.comchemicalbook.com One such application is its use in synthesizing a tris(4,4′-di-tert-butyl-2,2′-bipyridine)(trans-4-tert-butylcyclohexanolato)deca-μ-oxido-heptaoxidoheptavanadium oxide cluster complex. vulcanchem.comchemicalbook.com This highlights its role as a building block for complex, high-value chemical structures.

| Emerging Sector | Specific Application | Function | Reference |

| Dermo-cosmetics | Sensitive skin treatments | Soothing agent, reduces stinging/burning | chemicalbook.comatamanchemicals.com |

| Pharmaceuticals | API Synthesis | Chemical Intermediate | nordmann.global |

| Plastics & Coatings | High-performance coatings, plastics | Plasticizer, Stabilizer | chemicalbull.comindustrytoday.co.uk |

| Advanced Materials | Lubricants | Performance additive | chemicalbull.com |

| Specialty Chemicals | Metal-organic clusters | Reactant | vulcanchem.comchemicalbook.com |

Q & A

Q. What methodologies are suitable for resolving contradictions in toxicity or reactivity studies of this compound?

- Methodological Answer : Conduct systematic reproducibility trials under controlled conditions (e.g., inert atmosphere, standardized purity thresholds). Apply contradiction analysis frameworks (e.g., TRIZ principles ) to identify variables like trace impurities (e.g., residual ketone from synthesis) or solvent interactions .

Q. How can computational models predict the environmental fate or biodegradation pathways of this compound?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives. Validate via microbial degradation assays (e.g., OECD 301D) and liquid chromatography-mass spectrometry (LC-MS) to identify metabolites. Cross-reference EPA DSSTox or ECHA guidelines .

Ethical and Methodological Considerations

Q. What ethical practices are critical when publishing data on this compound?

- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Disclose synthetic byproducts, safety hazards (e.g., flammability: flash point 87.9°C ), and environmental risks. Follow institutional safety protocols for storage and disposal, as outlined in SDS documents .

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodological Answer : Document detailed synthetic procedures (e.g., catalyst loading, reaction time) and analytical parameters (e.g., NMR pulse sequences, column specifications for GC). Share raw data in open-access repositories and provide spectral fingerprints for peer validation .

Data Analysis and Reporting

Q. What statistical approaches are recommended for interpreting conflicting results in thermodynamic studies (e.g., enthalpy of vaporization)?

- Methodological Answer : Apply error propagation analysis to account for instrumental uncertainties. Use multivariate regression to isolate variables (e.g., temperature, pressure). Compare datasets with literature values from SciFinder or Reaxys, prioritizing peer-reviewed journals over non-academic sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.